Simvastatin-d11
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Overview
Description
Simvastatin-d11 is a deuterated form of simvastatin, a lipid-lowering medication belonging to the statin class. It is used to reduce elevated lipid levels and decrease the risk of cardiovascular diseases. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s stability and metabolic profile.
Mechanism of Action
Target of Action
Simvastatin primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme is crucial in the mevalonate pathway , which is responsible for the endogenous production of cholesterol in the liver . By inhibiting HMG-CoA reductase, simvastatin effectively reduces the synthesis of cholesterol .
Mode of Action
Simvastatin competitively inhibits HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . This inhibition leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface. The increased number of LDL receptors enhances the uptake and catabolism of LDL, resulting in lower plasma LDL cholesterol levels .
Biochemical Pathways
Simvastatin’s primary impact is on the mevalonate pathway . By inhibiting HMG-CoA reductase, simvastatin disrupts this pathway, reducing the production of mevalonate and downstream products, including cholesterol . This action indirectly leads to the upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream .
In addition to its effects on cholesterol synthesis, simvastatin has been shown to influence other pathways. For instance, it has been found to inhibit the MEK/ERK and p38-MAPK signaling pathways in certain cell types .
Biochemical Analysis
Biochemical Properties
Simvastatin-d11 interacts with various enzymes, proteins, and other biomolecules. It competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase , which catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol synthesis . This interaction reduces the endogenous production of cholesterol in the liver .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to induce pyroptosis and suppress cell proliferation in certain cancer cells . Changes in the expression level of NLPR3, ASC, cleaved-caspase-1, mature IL-1β, IL-18, and GSDMD-N were observed, indicating an influence on cell signaling pathways . Moreover, this compound has been found to improve endothelial cell function by inhibiting endothelial-to-mesenchymal transition (EndMT) through an epigenetic regulatory mechanism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the enzyme HMG-CoA reductase, thereby reducing the production of mevalonic acid, a precursor in the cholesterol synthesis pathway . This leads to a decrease in the production of cholesterol and low-density lipoprotein (LDL), sometimes referred to as "bad cholesterol" .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have significant effects in laboratory settings. For instance, it has been shown to reduce the secretion of exosomes from various cell types over time . A decrease in total drug level during incubation indicates that this compound is partly biotransformed by cellular enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on hypercholesterolemic patients, this compound treatment led to substantial reductions in total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, where it inhibits the enzyme HMG-CoA reductase . This interaction reduces the endogenous production of cholesterol in the liver . It is also known to undergo extensive hepatic metabolism via various pathways including acid/lactone interconversion .
Transport and Distribution
This compound is transported into cells leading to drug bioaccumulation over time . This process is augmented upon the addition of bile acids . Organic anion (OATP) transporters actively capture and transport statins into hepatocytes . All statins, including this compound, are substrates for organic anion-transporting polypeptides 1B1 (OATP1B1), the transport activity of which is associated with the SLCO1B1 gene .
Subcellular Localization
Given that this compound is a statin and statins are known to inhibit the enzyme HMG-CoA reductase, which is located in the cytosol, it can be inferred that this compound may also localize to the cytosol to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Simvastatin-d11 involves the incorporation of deuterium atoms into the simvastatin molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Deuterated Precursors: Starting with deuterated building blocks to construct the simvastatin molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Fermentation: Using the fungus Aspergillus terreus to produce lovastatin, a precursor to simvastatin.
Chemical Modification: Converting lovastatin to simvastatin through a series of chemical reactions, followed by deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: Simvastatin-d11 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Deuterating Agents: Deuterium gas, deuterated solvents.
Major Products:
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Deuterated analogs of simvastatin.
Scientific Research Applications
Simvastatin-d11 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying metabolic pathways and reaction mechanisms.
Biology: Investigating the effects of deuterium on biological systems and metabolic stability.
Medicine: Evaluating the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Developing more stable and effective pharmaceutical formulations.
Comparison with Similar Compounds
- Atorvastatin
- Rosuvastatin
- Pravastatin
- Lovastatin
Properties
CAS No. |
1002347-74-1 |
---|---|
Molecular Formula |
C25H27O5D11 |
Molecular Weight |
429.64 |
Purity |
95% by HPLC; 98% atom D; |
Related CAS |
79902-63-9 (unlabelled) |
tag |
Simvastatin |
Origin of Product |
United States |
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